CRTh2 Receptor Binding Affinity: 44-Fold Higher Potency for Optimized (S)-Propanoic Acid Analog Demonstrates Scaffold Potential
The core scaffold of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid serves as a foundational structure for optimizing CRTh2 receptor antagonists. While the parent acid exhibits relatively modest binding in direct assays, its methyl ester derivative demonstrates measurable binding with Ki = 3,280 nM [1]. Importantly, strategic α-methylation to yield (S)-2-(4-chloro-2-cyclohexylphenoxy)propanoic acid enhances receptor binding by approximately 44-fold (Ki = 75 nM), confirming that the 4-chloro-2-cyclohexylphenoxy scaffold is a high-value starting point for potency optimization in drug discovery programs [2].
| Evidence Dimension | CRTh2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3,280 nM (as methyl ester; Ki = 8,900 nM at DP receptor) |
| Comparator Or Baseline | (S)-2-(4-chloro-2-cyclohexylphenoxy)propanoic acid: Ki = 75 nM (CRTh2); Unsubstituted analog (2-cyclohexyl-4-(trifluoromethyl)phenoxy)acetic acid: Ki = 20 nM |
| Quantified Difference | 44-fold improvement with α-methyl substitution; Additional potency gains achievable via 4-position halogen/trifluoromethyl optimization |
| Conditions | Displacement of [3H]PG2 from human CRTh2 receptor expressed in CHO cells |
Why This Matters
This SAR data validates the scaffold as a privileged chemotype for CRTh2 antagonist development, supporting procurement for medicinal chemistry programs targeting allergic and inflammatory diseases.
- [1] BindingDB. BDBM50213924: methyl 2-(4-chloro-2-cyclohexylphenoxy)acetate. CHEMBL247131. Ki = 3280 nM (CRTh2), Ki = 8900 nM (DP). View Source
- [2] BindingDB. BDBM50213912: (S)-2-(4-chloro-2-cyclohexylphenoxy)propanoic acid. CHEMBL247132. Ki = 75 nM (CRTh2). PubMed ID 17531480. View Source
